molecular formula C36H44N4O7S B13657033 Fmoc-HomoArg(Me,pbf)-OH

Fmoc-HomoArg(Me,pbf)-OH

Cat. No.: B13657033
M. Wt: 676.8 g/mol
InChI Key: VNGKBRQOVBZBGA-PMERELPUSA-N
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Description

Fmoc-HomoArg(Me,pbf)-OH is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile α-amino protecting group.
  • Homoarginine backbone: An arginine analog with an additional methylene group in the side chain.
  • Methyl (Me) group: Introduces steric and electronic modifications to the side chain.
  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A side-chain protecting group for the guanidine moiety, cleaved by trifluoroacetic acid (TFA).

This compound is critical for synthesizing peptides with methylated homoarginine residues, which mimic post-translational modifications or enhance peptide stability .

Properties

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

IUPAC Name

(2S)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m0/s1

InChI Key

VNGKBRQOVBZBGA-PMERELPUSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

Preparation Methods

Esterification

  • Homoarginine is dissolved in an appropriate solvent (e.g., ethanol or methanol).
  • Acid catalysis or carbodiimide-mediated esterification is used to form the methyl or ethyl ester of homoarginine.
  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

Introduction of Boc Protecting Group

  • The α-amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaHCO3).
  • This step prevents side reactions during methylation and Pbf protection.

Methylation of Guanidine Nitrogen

  • Selective methylation is performed using methyl iodide or dimethyl sulfate under controlled pH and temperature.
  • Careful control avoids overalkylation or side reactions.

Introduction of Pbf Protecting Group

  • Pbf-Cl is added to the methylated homoarginine derivative in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine.
  • The reaction is carried out at low temperature to prevent side reactions.
  • The Pbf group protects the guanidine side chain during peptide synthesis.

Deprotection of Boc Group

  • Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the α-amino group for Fmoc protection.

Saponification of Ester

  • The ester is hydrolyzed using aqueous sodium hydroxide or lithium hydroxide at pH 10–12.
  • The reaction is monitored to completion by TLC or HPLC.

Introduction of Fmoc Group

  • The free α-amino group is reacted with Fmoc-Cl in a basic aqueous-organic biphasic system or in DMF with a base such as sodium bicarbonate.
  • The product, this compound, is purified by crystallization or chromatography.

Analytical Monitoring and Purification

Research Findings on Optimizing Synthesis

  • Using in situ activation techniques and controlled temperature (e.g., 45 °C) improves coupling efficiency during SPPS involving Fmoc-Arg(Pbf)-OH analogues, which is applicable to this compound.
  • The use of alternative solvents such as N-butylpyrrolidinone (NBP) can enhance coupling but requires adjustments due to viscosity effects.
  • Minimizing excess reagents and employing stepwise addition of coupling agents (e.g., DIC and OxymaPure) improves yield and reduces side product formation.
  • Solid-phase synthesis protocols recommend careful deprotection cycles with 20% piperidine in DMF and thorough washing to maintain resin integrity and product purity.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Purpose Monitoring Method
1 Esterification Alcohol solvent, acid catalyst or carbodiimide Protect carboxyl group as ester TLC
2 Boc Protection Boc2O, base (NaHCO3), solvent (e.g., dioxane) Protect α-amino group TLC, HPLC
3 Methylation of Guanidine Methyl iodide or dimethyl sulfate, base Introduce methyl on guanidine nitrogen TLC, NMR
4 Pbf Protection Pbf-Cl, triethylamine, low temperature Protect guanidine side chain TLC, HPLC
5 Boc Deprotection TFA, room temperature Remove Boc to expose α-amino TLC
6 Saponification NaOH or LiOH, pH 10-12 Hydrolyze ester to carboxylic acid TLC, HPLC
7 Fmoc Protection Fmoc-Cl, base (NaHCO3 or DIEA), DMF or biphasic Final N-terminal protection TLC, HPLC, MS

Chemical Reactions Analysis

Types of Reactions

Fmoc-HomoArg(Me,pbf)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Methylation: The methylation of the guanidino group can be achieved using methyl iodide.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

    Methylation: Methyl iodide.

Major Products Formed

    Deprotected Homoarginine: After removal of the Fmoc and pbf groups.

    Peptide Chains: When used in peptide synthesis, the compound forms part of the growing peptide chain.

Scientific Research Applications

Fmoc-HomoArg(Me,Pbf)-OH is a chemical compound with diverse applications in scientific research, particularly in peptide synthesis and drug development . Its chemical formula is C₃₅H₄₂N₄O₇S .

Scientific Research Applications

  • Peptide Synthesis this compound is a derivative utilized for introducing mono-methyl-arginine during Fmoc SPPS (Fmoc solid-phase peptide synthesis) . It can be used with standard activation protocols . It is also used in creating complex peptides with high specificity and purity .
  • Drug Development The compound's structure is valuable in developing new pharmaceuticals, especially for targeting specific biological pathways . In practical applications, this compound is utilized in the synthesis of peptide-based drugs, particularly in the fields of oncology and immunology .
  • Bioconjugation The sulfonyl group in this compound facilitates bioconjugation processes, enabling the attachment of biomolecules for therapeutic applications like targeted drug delivery .
  • Research on Protein Interactions This compound assists in studying protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets .
  • Histone-related Peptide Synthesis this compound contains methods and protocols for the synthesis of arrays of histone-related peptides containing methylated arginine and lysine-residues .

Regulatory Information and Safety

Mechanism of Action

The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the pbf group protects the guanidino group. Once incorporated into the peptide chain, the protecting groups are removed, allowing the arginine derivative to interact with its target proteins or enzymes. The methylation of the guanidino group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Fmoc-HomoArg(Me,pbf)-OH and Analogues
Compound Backbone Protecting Groups Deprotection Time (TFA) Coupling Efficiency Common Impurities Applications
This compound Homoarginine Me, Pbf Not reported Moderate-High† Potential β-Ala‡ Methylated peptide studies
Fmoc-Arg(Pbf)-OH Arginine Pbf 1–2 hours High (93%*) β-Ala contaminants§ General peptide synthesis
Fmoc-Arg(MIS)-OH Arginine MIS¶ 30 minutes High Not reported Rapid deprotection needed
Fmoc-ADMA(Pbf)-OH Arginine Pbf 1–2 hours High Not reported Asymmetric dimethylarginine peptides

† Requires optimized coupling conditions (e.g., HBTU/HOBt/DIEA, elevated temperatures) due to steric hindrance . ‡ β-Ala impurities are common in Fmoc-amino acids due to synthesis byproducts . § β-Ala contamination in Fmoc-Arg(Pbf)-OH has been documented at 1–5% in raw materials . ¶ MIS (1,2-dimethylindole-3-sulfonyl) offers faster deprotection than Pbf .

  • Achieved under optimized conditions using NMP/DCM solvent and HBTU/HOBt .

Coupling Efficiency and Optimization

  • This compound: Limited direct data, but steric challenges resemble those of Fmoc-Arg(Pbf)-OH. Microwave-assisted synthesis (e.g., 35°C, HBTU reagent) improves coupling rates, as seen in Fmoc-Arg(Pbf)-OH (84.7% yield in 3 minutes) .
  • Fmoc-Arg(Pbf)-OH : Achieves >90% coupling using optimized protocols:
    • Solvent: NMP/DCM (2:1) .
    • Reagents: HBTU/HOBt/DIEA .
    • Temperature: 40°C for 2.5 hours .

Impurity Profiles

  • β-Ala Contamination: Observed in Fmoc-Arg(Pbf)-OH as Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(Pbf)-OH. Suppliers now monitor and limit these impurities to <0.1% . Similar risks may apply to this compound due to shared synthesis pathways.

Biological Activity

Fmoc-HomoArg(Me,pbf)-OH, a derivative of homoarginine, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is often utilized in solid-phase peptide synthesis (SPPS). The incorporation of the p-bromophenyl (pbf) group enhances its stability and solubility, making it suitable for various biological applications.

Chemical Structure and Properties

  • Chemical Formula : C35H42N4O7S
  • Molecular Weight : 662.8 g/mol
  • CAS Number : 154445-77-9

The structure of this compound includes an amphiphilic side chain, which is characteristic of arginine derivatives. This amphiphilicity contributes to its ability to interact with biological membranes and proteins.

This compound exhibits several biological activities attributed to its structural components:

  • Cell Penetration : The presence of multiple arginine residues enhances cell-penetrating capabilities, making it effective in delivering therapeutic agents across cellular membranes .
  • Antimicrobial Properties : Research indicates that arginine derivatives can disrupt bacterial biofilms, leading to potential applications in treating infections caused by resistant strains .
  • Neuroprotective Effects : Preliminary studies suggest that compounds based on arginine can protect motor neurons from apoptosis, indicating potential therapeutic roles in neurodegenerative diseases .

Case Studies and Research Findings

  • Cell-Penetrating Peptides : A study demonstrated that modifications of arginine residues, including N-methylation, enhanced the cellular uptake of peptides. This compound was part of a series that showed increased partitioning into octanol in the presence of anionic lipids, predicting higher cell-penetrative ability .
  • Antimicrobial Applications : In a study focusing on hydrogen sulfide-releasing peptide nanoemulsions, this compound was utilized to target bacterial biofilms effectively. The results indicated significant reductions in bacterial viability, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Studies : Research involving synthetic EphA4 agonists showed that arginine derivatives could protect motor neurons from reactive astrocyte-induced toxicity. The study highlighted the importance of structural modifications in enhancing neuroprotective properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cell PenetrationEnhanced uptake through modification
AntimicrobialEffective against bacterial biofilms
NeuroprotectionProtects motor neurons from apoptosis

Q & A

Q. What are the recommended protocols for incorporating Fmoc-HomoArg(Me,pbf)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use in situ activation with coupling reagents such as DIC and OxymaPure (5 equivalents each) for 2 hours, including a 2-minute preactivation step. Solvents like DMF or N-butylpyrrolidinone (NBP) are optimal, with NBP at 60°C showing improved activation kinetics and reduced δ-lactamization . For sequences with steric hindrance, pseudoproline dipeptides can enhance coupling efficiency by reducing aggregation .

Q. How should this compound be stored to maintain stability, and what are the implications of improper storage?

  • Methodological Answer : Storage conditions vary by derivative. For this compound, some sources recommend -15°C to -25°C , while others suggest 15–25°C or 2–8°C . Contradictions likely arise from differences in formulation or protective groups. Always verify manufacturer specifications. Improper storage (e.g., exposure to moisture or elevated temperatures) may lead to decomposition, reduced purity (>95% HPLC ), or side reactions during SPPS.

Q. What solvents and activation reagents are optimal for dissolving and coupling this compound during SPPS?

  • Methodological Answer : For coupling, use DMF or NBP with DIC/OxymaPure . Stock solutions may require DMSO (175 mg/mL, ultrasonicated) . Higher temperatures (60°C in NBP) improve activation efficiency while minimizing δ-lactam byproducts . Avoid aqueous conditions, as they destabilize activated intermediates .

Advanced Research Questions

Q. How can researchers mitigate δ-lactamization side reactions during the coupling of this compound?

  • Methodological Answer : δ-Lactam formation occurs due to intramolecular cyclization of activated intermediates. Strategies include:
  • Using NBP instead of DMF, which reduces lactamization at 60°C .
  • Shortening preactivation times (<2 minutes) to limit side reactions .
  • Monitoring reaction progress via HPLC to detect lactam peaks (retention time shifts) and adjusting coupling conditions dynamically .

Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : For hindered sequences:
  • Incorporate pseudoproline dipeptides (e.g., Ser(ΨMe,Mepro)) upstream to reduce steric clashes and improve resin accessibility .
  • Increase reagent equivalents (up to 5 equivalents) and extend coupling times (≥2 hours) .
  • Use elevated temperatures (e.g., 40–60°C) to enhance reaction kinetics .

Q. How does the use of pseudoproline dipeptides influence the incorporation efficiency of this compound in challenging syntheses?

  • Methodological Answer : Pseudoproline residues (e.g., Ser(ΨMe,Mepro)) induce conformational changes in the peptide backbone, reducing aggregation and improving resin solvation. This effect enhances coupling efficiency for this compound, even in sequences with β-branched residues (e.g., Ile, Thr(tBu)). The benefit is observed 4–5 residues downstream from the pseudoproline insertion .

Q. What analytical methods (e.g., HPLC, MS) are most effective in detecting and quantifying δ-lactam byproducts formed during this compound coupling?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with gradients optimized to resolve δ-lactam peaks (retention time ~10–15 minutes under aqueous conditions) .
  • Mass Spectrometry (MS) : Confirm lactam formation via molecular ion shifts (Δm/z = -18 due to water loss during cyclization) .
  • Kinetic Analysis : Track activation intermediates (e.g., Fmoc-Arg(Pbf)-Oxyma) to identify conditions favoring lactamization .

Q. What enantiomer-specific challenges arise when using D- versus L-forms of Fmoc-Arg(Pbf)-OH in peptide synthesis?

  • Methodological Answer : D-arginine derivatives (e.g., Fmoc-D-Arg(Pbf)-OH) exhibit distinct coupling kinetics due to stereochemical effects. Ensure enantiomeric purity (≥99.8% ) to avoid epimerization. Use chiral HPLC or capillary electrophoresis to monitor enantiomeric integrity during synthesis .

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